Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of related aluminate and fluoroaluminate compounds often involves reactions of aluminum sources with fluorinating agents or direct synthesis from elemental aluminum. For instance, the reaction of potassium fluoride on activated alumina has shown to produce potassium hexafluoroaluminate, among other compounds, highlighting the role of fluoride ions in alumina reactions (Weinstock et al., 1986). This suggests that similar methodologies could be applied in the synthesis of "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-".

Molecular Structure Analysis

The molecular structure of fluoroaluminates and related compounds often features complex coordination environments. For instance, the study of fluoroaluminophosphates reveals intricate structures, such as layered frameworks and diverse aluminum coordination (Zhang et al., 2007). These findings suggest that "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-" may also exhibit a detailed and possibly layered molecular structure with specific coordination motifs.

Chemical Reactions and Properties

Chemical reactions involving fluoroaluminates typically leverage their reactivity towards organic and inorganic substrates. For example, studies have demonstrated the utility of fluoroaluminates in catalyzing organic reactions, indicating that "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-" could similarly participate in chemical transformations (Molander & Wisniewski, 2012).

Physical Properties Analysis

The physical properties of aluminate compounds, such as their phase behavior, crystallinity, and thermal stability, are crucial for their application. Research on compounds like potassium tetraamidoboranealuminate provides insights into the thermal decomposition behaviors and phase transitions of aluminates, which could inform the understanding of "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-" (Møller et al., 2018).

Chemical Properties Analysis

Aluminate compounds exhibit a range of chemical behaviors, including reactivity towards moisture, acids, and bases. The synthesis and characterization of aluminum hexafluorophosphate highlight the reactivity of aluminum-centered compounds with fluorophosphates, suggesting potential reactivity patterns for "Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-" in different chemical environments (Wen et al., 2021).

Aplicaciones Científicas De Investigación

Catalysis

Hexaaluminates are a class of hexagonal aluminate compounds that have peculiar layered structures . They exhibit stable phase composition up to 1600 °C and exceptional resistance to sintering and thermal shock, which make them attractive catalysts for high-temperature applications . They are used in the catalytic combustion of CH4, partial oxidation and CO2 reforming of CH4 to syngas, and decomposition of N2O .

Industrial Production of Aluminium

Sodium hexafluoroaluminate, also known as cryolite, is used extensively in the industrial production of aluminium . It is the sodium salt of the hexafluoroaluminate ion . The dominant application of synthetic cryolite is as a solvent (or flux) for electrolysis of aluminium oxides such as bauxite . The conversion of aluminium oxides into metallic aluminium requires that the metal ions be dissolved so that they can accept the electrons provided in the electrolysis cell . A mixture of cryolite and some aluminium trifluoride is used as that solvent .

Production of Synthetic Cryolite

Most cryolite is manufactured by a variety of related pathways. One route entails combining sodium aluminate and hydrofluoric acid :

Often the hexafluoroaluminic acid, which is recovered from phosphate mining, is the precursor in a two-step process beginning with neutralization with ammonia to give ammonium hexafluoroaluminate :

Whitener for Enamels and Opacifier for Glass

Synthetic cryolite, which is sodium hexafluoroaluminate, is used as a whitener for enamels and an opacifier for glass . This application takes advantage of the compound’s white color and its ability to scatter light .

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

aluminum;tripotassium;hexafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZQEDPMQXFXTE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

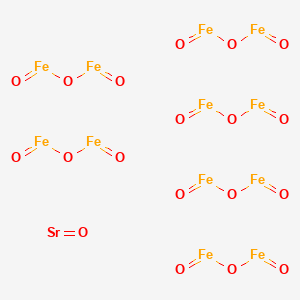

[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6K3 | |

| Record name | potassium hexafluoraluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893967 | |

| Record name | Potassium aluminum fluoride (K3AlF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.267 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white odorless crystals; Soluble in water; [GFS Chemicals MSDS] | |

| Record name | Potassium hexafluoroaluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- | |

CAS RN |

13775-52-5 | |

| Record name | Potassium hexafluoroaluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium aluminum fluoride (K3AlF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripotassium hexafluoroaluminate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)